2-(4-{[1-(3-fluorophenyl)-3-(5-methyl-2-furyl)-1H-pyrazol-4-yl]methyl}-1-piperazinyl)pyrimidine
Overview
Description
2-(4-{[1-(3-fluorophenyl)-3-(5-methyl-2-furyl)-1H-pyrazol-4-yl]methyl}-1-piperazinyl)pyrimidine is a useful research compound. Its molecular formula is C23H23FN6O and its molecular weight is 418.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 418.19173754 g/mol and the complexity rating of the compound is 570. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and SAR Analysis of Piperazin-1-yl Substituted Heterobiaryls
A study focused on synthesizing piperazin-1-yl substituted unfused heterobiaryls as ligands for the 5-HT7 receptors, which are significant in neurological studies. This research included structural modifications to the pyrimidine core, revealing that certain substitutions at the pyrimidine's position significantly increase binding affinity. Key findings were that the 4-(3-furyl) moiety is essential for binding affinity, and pyrimidine core can be replaced with a pyridine ring without substantial loss of binding affinity (Strekowski et al., 2016).
Antitumor Activity of Pyrimidinyl Pyrazole Derivatives
Another research focused on synthesizing novel pyrimidinyl pyrazole derivatives and evaluating their cytotoxic activity against several tumor cell lines. Compounds with specific group substitutions exhibited potent cytotoxicity in vitro. Notably, a derivative displayed potent antitumor activity against various human carcinoma cells without causing significant adverse effects in mice (Naito et al., 2005).
Synthesis of Radioactive Pyrrolopyridine Derivatives
A study synthesized a pyrrolopyridine derivative for imaging dopamine D4 receptors. This involved electrophilic fluorination and indicated potential for diagnostic applications in neurological research (Eskola et al., 2002).
Synthesis and Antibacterial Applications
Research on synthesizing chalcones, pyrazolines, amino pyrimidines, and pyrimidinethiones revealed their potential as antibacterial agents. This study highlights the versatility of pyrimidine derivatives in creating compounds with significant antibacterial properties (Solankee & Patel, 2004).
Crystal and Molecular Structure Studies
The crystal and molecular structure of a similar compound was determined, providing insights into the molecular geometry that could be crucial for understanding its interactions with biological targets (Özbey et al., 1998).
Properties
IUPAC Name |
2-[4-[[1-(3-fluorophenyl)-3-(5-methylfuran-2-yl)pyrazol-4-yl]methyl]piperazin-1-yl]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN6O/c1-17-6-7-21(31-17)22-18(16-30(27-22)20-5-2-4-19(24)14-20)15-28-10-12-29(13-11-28)23-25-8-3-9-26-23/h2-9,14,16H,10-13,15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPNQJMNCKHHCEE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=NN(C=C2CN3CCN(CC3)C4=NC=CC=N4)C5=CC(=CC=C5)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN6O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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